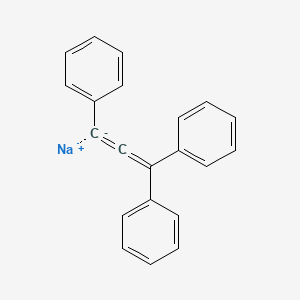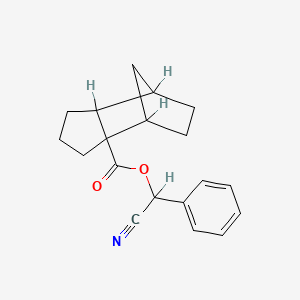
2-Methyl-1,4-diundecylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridine ring substituted at the 2-position with a methyl group and at the 1- and 4-positions with undecyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diundecylpyridin-1-ium chloride typically involves the quaternization of 2-methylpyridine with undecyl halides. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Step 1: 2-Methylpyridine is reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to form 2-Methyl-1-undecylpyridine.
Step 2: The intermediate 2-Methyl-1-undecylpyridine is further reacted with another equivalent of 1-bromoundecane to yield 2-Methyl-1,4-diundecylpyridin-1-ium bromide.
Step 3: The bromide salt is then converted to the chloride salt by ion exchange using a chloride source such as sodium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified by recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-diundecylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides, which have different chemical and physical properties.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include 2-Methyl-1,4-diundecylpyridin-1-ium hydroxide, cyanide, or thiolate.
Oxidation: Products include 2-Methyl-1,4-diundecylpyridin-1-ium N-oxide.
Reduction: Products include 2-Methyl-1,4-diundecylpiperidine.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-diundecylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-diundecylpyridin-1-ium chloride involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and surfactant applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecylpyridinium chloride: Similar structure but with a single dodecyl group.
Cetylpyridinium chloride: Contains a cetyl group instead of undecyl groups.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
2-Methyl-1,4-diundecylpyridin-1-ium chloride is unique due to its dual undecyl substitution, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes compared to compounds with single or shorter alkyl chains.
Propiedades
Número CAS |
90162-23-5 |
|---|---|
Fórmula molecular |
C28H52ClN |
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
2-methyl-1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-18-20-22-28-23-25-29(27(3)26-28)24-21-19-17-15-13-11-9-7-5-2;/h23,25-26H,4-22,24H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GGEOKTYHSHGEIF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC1=CC(=[N+](C=C1)CCCCCCCCCCC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



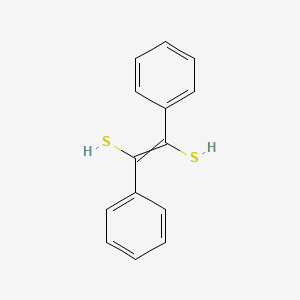
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
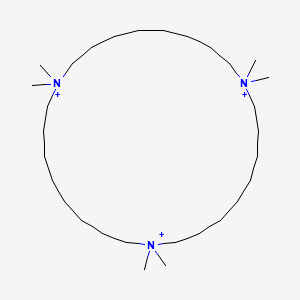

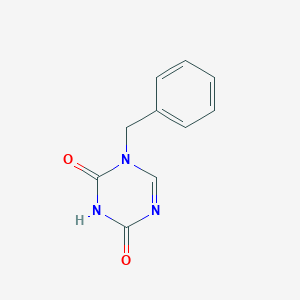
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
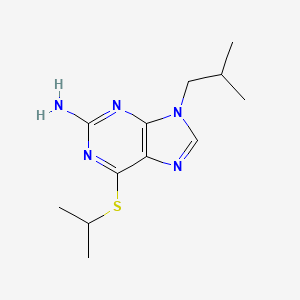

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
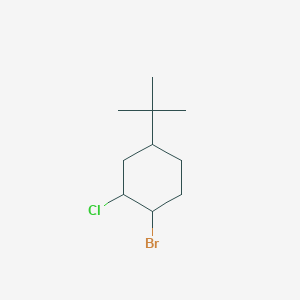
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
